molecular formula C13H9ClN2O3 B1348716 N-(4-chlorophenyl)-2-nitrobenzamide CAS No. 41562-57-6

N-(4-chlorophenyl)-2-nitrobenzamide

Cat. No. B1348716
CAS RN: 41562-57-6
M. Wt: 276.67 g/mol
InChI Key: XCENMAGLUPDPPI-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-nitrobenzamide” is a chemical compound. However, there is limited information available about this specific compound12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(4-chlorophenyl)-2-nitrobenzamide”. However, chemical reactions of similar compounds have been reported5.


Scientific Research Applications

Applications in Parasitic Diseases

N-(4-chlorophenyl)-2-nitrobenzamide derivatives have been explored for their potential in combating parasitic diseases. For instance, a study found that certain halo-nitrobenzamides, particularly 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, showed significant activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. These compounds demonstrated inhibitory potency at low micromolar concentrations and were selective towards the parasite over malaria and mammalian cells (Hwang et al., 2010).

Material Science Applications

In material science, N-(4-chlorophenyl)-2-nitrobenzamide compounds have been used to synthesize and characterize nickel (II) and copper (II) complexes. These complexes showed enhanced antibacterial activity compared to their ligand counterparts, indicating a potential application in the development of antibacterial agents (Saeed et al., 2010).

Diabetes Treatment Research

Research has also been conducted on derivatives of N-(4-chlorophenyl)-2-nitrobenzamide for their potential use in treating diabetes. A series of derivatives were synthesized and assessed for their in vitro antidiabetic activity, with one compound showing significant inhibitory activity against α-glucosidase and α-amylase enzymes. Molecular docking and dynamic simulation studies further supported the potential of these compounds as antidiabetic agents, offering insights into their inhibitory mechanism and stability in the binding site of target proteins (Thakral et al., 2020).

Crystallography and Structural Chemistry

The compound has also been a subject of interest in crystallography and structural chemistry. Studies involving X-ray diffraction methods have provided detailed insights into the stereochemistry and molecular structure of certain N-(4-chlorophenyl)-2-nitrobenzamide derivatives. This knowledge is crucial for understanding the compound's interactions and stability, which can be applied in various scientific and industrial applications (Samimi, 2016).

Safety And Hazards

There is limited information available on the safety and hazards of “N-(4-chlorophenyl)-2-nitrobenzamide”. Safety data sheets of similar compounds suggest precautions such as avoiding ingestion and inhalation, and using personal protective equipment7891011.


Future Directions

There is limited information available on the future directions of “N-(4-chlorophenyl)-2-nitrobenzamide”. However, research on similar compounds suggests potential in various biological activities121314.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional is recommended.


properties

IUPAC Name

N-(4-chlorophenyl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCENMAGLUPDPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351274
Record name N-(4-chlorophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-nitrobenzamide

CAS RN

41562-57-6
Record name N-(4-chlorophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 93, Part A, 4-chloroaniline (11.8 mmol) and 2-nitrobenzoyl chloride (12.9 mmol) yielded 2.07 g (64%) of the title compound.
Quantity
11.8 mmol
Type
reactant
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Saeed, S Hussain, M Bolte - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) N-(4-Chlorophenyl)-2-nitrobenzamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo …
Number of citations: 1 scripts.iucr.org
MJ Kochanny, M Adler, J Ewing, BD Griedel… - Bioorganic & medicinal …, 2007 - Elsevier
A series of thiophene-containing non-amidine factor Xa inhibitors is described. Simple methyl-substituted thiophene analogs were relatively weak inhibitors. However, introduction of …
Number of citations: 27 www.sciencedirect.com
J Liu, W Liang, Y Wang, G Zhao - Drug Discoveries & Therapeutics, 2013 - jstage.jst.go.jp
A new series of anthranilamide derivatives were synthesized and evaluated for their antiproliferative activities against human colon carcinoma cell lines (HCT 116) and human breast …
Number of citations: 7 www.jstage.jst.go.jp
H Kakuta, X Zheng, H Oda, S Harada… - Journal of medicinal …, 2008 - ACS Publications
Although cyclooxygenase-1 (COX-1) inhibition is thought to be a major mechanism of gastric damage by nonsteroidal anti-inflammatory drugs (NSAIDs), some COX-1-selective …
Number of citations: 97 pubs.acs.org
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp
P Saxena, DCP Singh, A Ali, V Sharma - Int J Pharm Pharm Sci, 2013 - researchgate.net
Benzothiazole is known to be pharmacologically active moiety having a potential as an anti-inflammatory agent. So, the present work has been done in the search of some potentially …
Number of citations: 16 www.researchgate.net

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